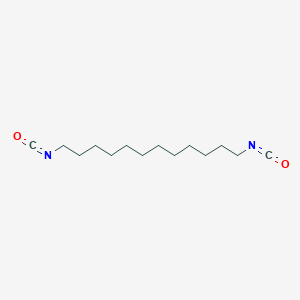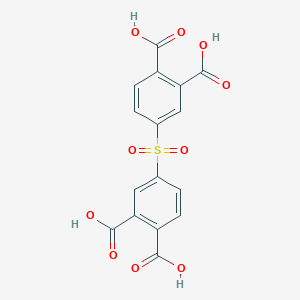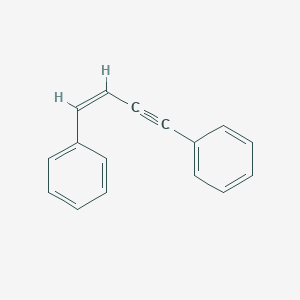
Benzene, 1,1'-(1-buten-3-yne-1,4-diyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1'-(1-buten-3-yne-1,4-diyl)bis- is a chemical compound with the molecular formula C18H14. It is also known as 1,4-bis(1-buten-3-yne)benzene. This compound is an important organic intermediate used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Benzene, 1,1'-(1-buten-3-yne-1,4-diyl)bis- is not well understood. However, it is known to undergo Diels-Alder reactions with electron-rich dienophiles. It can also undergo oxidative coupling reactions with arylboronic acids to form biaryl compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Benzene, 1,1'-(1-buten-3-yne-1,4-diyl)bis-. However, it has been reported to have low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Benzene, 1,1'-(1-buten-3-yne-1,4-diyl)bis- has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It is also a versatile intermediate that can be used in the synthesis of various organic compounds. However, its low solubility in water can be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for research on Benzene, 1,1'-(1-buten-3-yne-1,4-diyl)bis-. One direction is to explore its potential applications in the synthesis of new organic compounds with unique properties. Another direction is to investigate its mechanism of action and its potential as a catalyst for organic reactions. Additionally, further research is needed to determine its toxicity and environmental impact.
Synthesemethoden
Benzene, 1,1'-(1-buten-3-yne-1,4-diyl)bis- can be synthesized by the reaction of 1,4-dibromo-2-butyne with sodium or potassium acetylide in dry ether. The reaction yields 1,4-bis(1-buten-3-yne)benzene as a white solid with a melting point of 125-127°C.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1'-(1-buten-3-yne-1,4-diyl)bis- is used as an intermediate in the synthesis of various organic compounds. It is used in the synthesis of porphyrin derivatives, which have applications in photodynamic therapy for cancer treatment. It is also used in the synthesis of dendrimers, which have applications in drug delivery, catalysis, and sensing.
Eigenschaften
CAS-Nummer |
13141-45-2 |
|---|---|
Produktname |
Benzene, 1,1'-(1-buten-3-yne-1,4-diyl)bis- |
Molekularformel |
C16H12 |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
[(E)-4-phenylbut-1-en-3-ynyl]benzene |
InChI |
InChI=1S/C16H12/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-7,9-13H/b13-7+ |
InChI-Schlüssel |
LHNRWGOBPNCPKQ-NTUHNPAUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C\C#CC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=CC#CC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



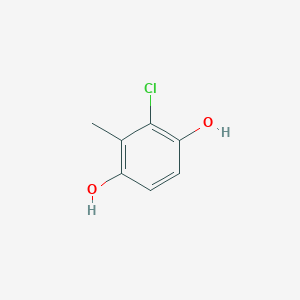


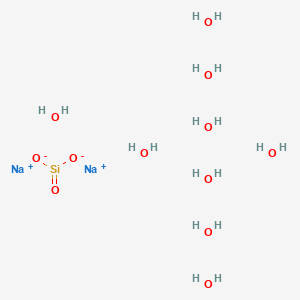
![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
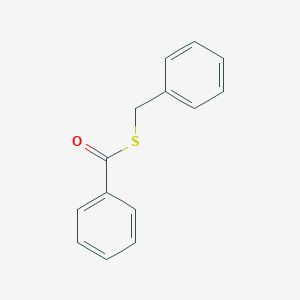
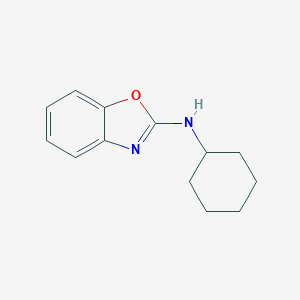
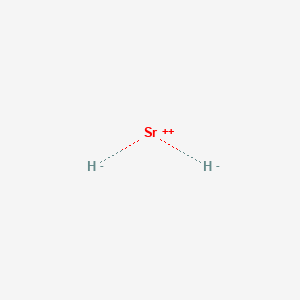
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)
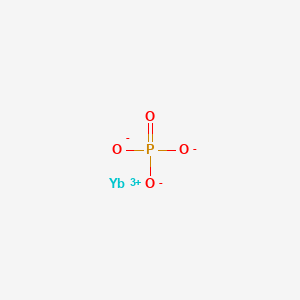
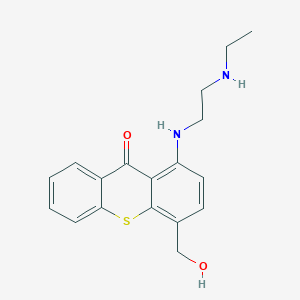
![Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate](/img/structure/B80687.png)
